乳酸銀

説明

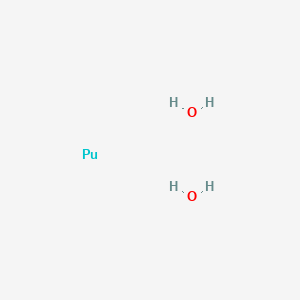

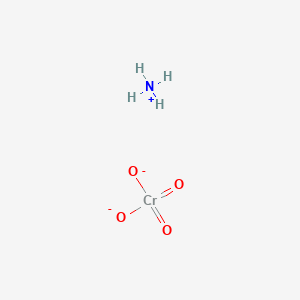

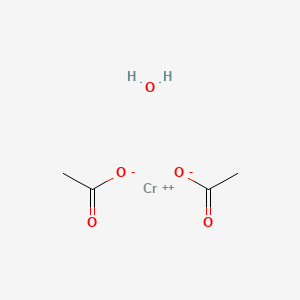

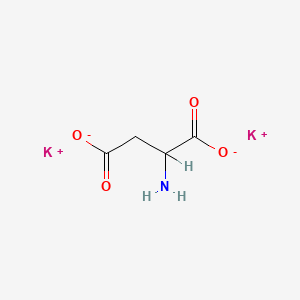

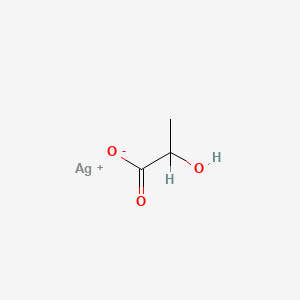

Silver lactate is an organic compound formed by the combination of silver and lactic acid. It is represented by the chemical formula CH₃CH(OH)COOAg. This compound appears as a gray to purple powder or flakes and is known for its solubility in water and slight solubility in ethanol .

科学的研究の応用

Silver lactate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the precipitation of uric acid and in the synthesis of coordination polymers.

Industry: It is employed in cosmetics and personal care products to inhibit the growth of microorganisms.

作用機序

Target of Action

Silver lactate is an organic chemical compound, a salt of silver and lactic acid It’s known that lactate plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Mode of Action

It contributes to energy metabolism and signal transduction during immune and inflammatory responses . Silver lactate might interact with its targets, causing changes at the molecular level, but more research is needed to confirm this.

Biochemical Pathways

Lactate, a component of silver lactate, is involved in various biochemical pathways. It plays pivotal roles in lactate homeostasis, the lactate shuttle, and lactylation (‘lactate clock’) in acute and chronic inflammatory responses . Lactate also facilitates persistent efferocytosis to resolve chronic inflammation by upregulating MerTK and LRP1 expression .

Pharmacokinetics

It’s known that silver lactate is soluble in water, which could influence its bioavailability .

Result of Action

It contributes to energy metabolism and signal transduction during immune and inflammatory responses . Lactate also shifts ATP production from glycolysis to oxidative phosphorylation, allowing cells to conserve glucose while using lactate-derived pyruvate as their preferential substrate to support cellular ATP production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of silver lactate. For instance, the toxicity of silver nanoparticles, which could be related to silver lactate, is influenced by factors such as their physical and chemical properties, like size, shape, surface, distribution, solubility, and stability. Environmental conditions including pH, organic matter, light, or salinity, could increase or decrease the toxicity .

生化学分析

Biochemical Properties

Silver lactate plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with bacterial cells by disrupting their normal functions, such as cell respiration and division, ultimately leading to the death of the bacteria . Silver lactate also interacts with enzymes and proteins involved in metabolic pathways. For instance, it can react with triphenylphosphine gold chloride to form triphenylphosphine gold lactate . Additionally, silver lactate can form coordination polymers with tetraphosphine ligands .

Cellular Effects

Silver lactate has notable effects on various types of cells and cellular processes. It influences cell function by interacting with bacterial cells, disrupting their normal functions, and inhibiting their ability to reproduce . This antimicrobial action makes silver lactate beneficial in reducing acne, body odor, and skin infections. Furthermore, silver lactate can affect cell signaling pathways and gene expression by interacting with bacterial cells and disrupting their normal functions .

Molecular Mechanism

The molecular mechanism of silver lactate involves its interaction with bacterial cells. Silver ions in silver lactate interact with bacterial cells, disrupting their normal functions such as cell respiration and division . This interaction leads to the death of the bacteria. Additionally, silver lactate can react with other compounds to form coordination polymers and other complexes, further influencing its biochemical properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of silver lactate can change over time. Silver lactate is known for its stability and can maintain its antimicrobial properties over extended periods. Its effectiveness may decrease over time due to potential degradation or changes in its chemical structure. Long-term studies have shown that silver lactate can have sustained antimicrobial effects, but its stability and degradation need to be monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of silver lactate vary with different dosages in animal models. At lower doses, silver lactate exhibits antimicrobial properties without significant adverse effects. At higher doses, silver lactate can induce toxicity and damage multiple organs such as the lungs, liver, kidneys, intestines, and brain . Studies have shown that high doses of silver lactate can impair cognitive and behavioral abilities in rodents, indicating the need for careful dosage control in experimental settings .

Metabolic Pathways

Silver lactate is involved in metabolic pathways such as the Cori cycle, where lactate produced by anaerobic glycolysis in muscles is transported to the liver and converted to glucose . This glucose is then returned to the muscles and metabolized back to lactate. Silver lactate can also be oxidized to pyruvate, which enters the tricarboxylic acid cycle for further metabolism . These pathways highlight the role of silver lactate in energy metabolism and its interaction with enzymes and cofactors involved in these processes.

Transport and Distribution

Silver lactate is transported and distributed within cells and tissues through various mechanisms. Lactate transporters, such as monocarboxylate transporters, play a crucial role in the transport of lactate within cells . These transporters facilitate the movement of lactate across cell membranes, ensuring its proper distribution and utilization. Additionally, silver lactate can interact with binding proteins that influence its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of silver lactate is influenced by its interactions with cellular components. Silver lactate can localize in different organelles, such as mitochondria and cytoplasm, depending on the specific cellular context . The presence of targeting signals or post-translational modifications can direct silver lactate to specific compartments within the cell, affecting its activity and function. Studies have shown that silver lactate can penetrate the blood-brain barrier and localize in motor neurons of the spinal gray matter and pons .

準備方法

Synthetic Routes and Reaction Conditions: Silver lactate can be synthesized through the reaction of silver carbonate with lactic acid. The reaction typically involves dissolving silver carbonate in lactic acid, resulting in the formation of silver lactate and carbon dioxide as a byproduct .

Industrial Production Methods: In industrial settings, silver lactate is often produced by reacting lactic acid with metallic silver. This method involves dissolving metallic silver in lactic acid, followed by the separation and purification of the resulting silver lactate .

化学反応の分析

Types of Reactions: Silver lactate undergoes various chemical reactions, including:

Oxidation: Silver lactate can be oxidized to form silver oxide and other byproducts.

Reduction: It can be reduced to metallic silver under specific conditions.

Substitution: Silver lactate can participate in substitution reactions, where the lactate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like hydrochloric acid can facilitate substitution reactions.

Major Products:

Oxidation: Silver oxide.

Reduction: Metallic silver.

Substitution: Silver chloride (when reacted with hydrochloric acid).

類似化合物との比較

Silver Nitrate (AgNO₃): Like silver lactate, silver nitrate is used for its antimicrobial properties. silver nitrate is more commonly used in medical applications such as wound care and as a cauterizing agent.

Silver Acetate (CH₃COOAg): This compound is used in similar applications but has different solubility properties and reactivity.

Silver Citrate (C₆H₅O₇Ag₃): Silver citrate is another antimicrobial agent used in various applications, including water purification and as a preservative.

Uniqueness of Silver Lactate: Silver lactate is unique due to its combination of silver and lactic acid, which provides both antimicrobial properties and enhanced solubility in water. This makes it particularly useful in applications where solubility and stability are crucial .

特性

IUPAC Name |

silver;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEWRZSPCQHBOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

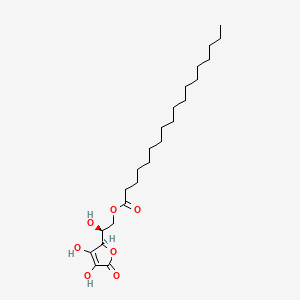

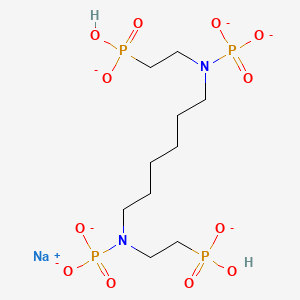

Canonical SMILES |

CC(C(=O)[O-])O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5AgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875568 | |

| Record name | Silver Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | L-(+)-Lactic acid silver salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15768-18-0, 80298-33-5, 128-00-7 | |

| Record name | Silver lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15768-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver, (2-hydroxypropanoato-O1,O2)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080298335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (lactato-O1,O2)silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L(+)-Lactic acid silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6T8HG11V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does silver lactate exert its antimicrobial effects?

A1: Silver lactate primarily acts as an antimicrobial agent by releasing silver ions (Ag+). These ions interact with bacterial proteins and enzymes, disrupting essential cellular processes like respiration, metabolism, and DNA replication. [, , , ] This ultimately leads to bacterial cell death.

Q2: Against which microorganisms is silver lactate effective?

A2: Research has shown silver lactate to be effective against a range of bacteria, including Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), Pseudomonas aeruginosa, Proteus mirabilis, Aggregatibacter actinomycetemcomitans, and Serratia marcescens. [, , , ] It also displays activity against the fungal pathogen Candida albicans. []

Q3: What are some applications of silver lactate's antimicrobial properties?

A3: Silver lactate is incorporated into various products for its antimicrobial properties. These include:

- Wound dressings: Incorporated into dressings for treating burns and chronic wounds, it helps control bacterial growth and promotes healing. [, , , ]

- Medical device coatings: Used in coatings for implants and other medical devices, it minimizes the risk of biofilm formation and associated infections. [, ]

- Antibacterial solutions: Formulated into solutions for treating glass surfaces, it provides long-lasting antibacterial protection. []

Q4: How does the antimicrobial efficacy of silver lactate compare to other silver-based agents?

A4: Research suggests that silver lactate, when incorporated into polyurethane films, exhibits superior antibacterial performance compared to silver nitrate and pre-formed silver nanoparticles, particularly against E. coli. This enhanced activity is attributed to the porous structure of the silver lactate-loaded polyurethane. [] Another study showed silver lactate and chlorhexidine digluconate were able to inhibit proteases in skin even without full contact. []

Q5: What is the molecular formula and weight of silver lactate?

A5: The molecular formula of silver lactate is C3H5AgO3, and its molecular weight is 196.94 g/mol. []

Q6: What spectroscopic techniques are used to characterize silver lactate?

A6: Various spectroscopic methods can be employed to characterize silver lactate, including:

- FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups and potential interactions between silver and the carrier material. [, ]

- NMR (Nuclear Magnetic Resonance Spectroscopy): Provides information about the structure and dynamics of silver lactate in solution. [] Particularly, 109Ag NMR is useful for characterizing solid inorganic silver compounds. []

- UV-Vis Spectroscopy: Monitors the formation and stability of silver nanoparticles in solutions. []

Q7: How does the incorporation of silver lactate affect the properties of polyurethane materials?

A7: Studies have shown that the addition of silver lactate to polyurethane does not negatively impact the mechanical properties of the material. In fact, Young's modulus, tensile strength, and hardness were found to be either unaffected or marginally increased. [] Furthermore, dynamic mechanical analysis (DMA) indicated greater thermal stability for the silver-containing polyurethane films. []

Q8: Is silver lactate stable under various conditions?

A8: Silver lactate's stability depends on the environmental conditions:

- Hydrolysis: Silver lactate undergoes degradation under basic hydrolysis but remains stable under acidic conditions. []

- Oxidation: It is susceptible to degradation upon exposure to oxidizing agents. []

- Light: While silver lactate itself may not be highly sensitive to light, silver ions released from it can be reduced to metallic silver upon light exposure, affecting its properties and requiring controlled conditions during silver enhancement processes. [, , , ]

Q9: How does silver lactate interact with human cells and tissues?

A9: While silver lactate's antimicrobial properties are beneficial, research highlights its potential effects on human cells:

- Cytotoxicity: High concentrations of silver lactate can negatively impact the viability of human cells, including polymorphonuclear leukocytes and potentially other cell types. []

- Immune response: Studies suggest that silver lactate might influence the immune response, although detailed investigations are needed to clarify its immunomodulatory effects. []

- Bioaccumulation: Animal studies have shown that bismuth, a metal often used in shotgun pellets as a less toxic alternative to lead, can accumulate in various tissues, including the nervous system, kidney, liver, spleen, and lung. [] While this study focuses on bismuth, it raises concerns about the potential bioaccumulation of other heavy metals, including silver.

Q10: Does silver lactate pose any toxicological risks?

A10: While silver lactate is generally considered safe for topical applications at low concentrations, potential toxicity concerns exist:

- Systemic toxicity: High doses of silver lactate, particularly through systemic exposure, can lead to argyria, a condition characterized by irreversible bluish-gray discoloration of the skin and mucous membranes due to silver deposition in tissues. []

- Neurotoxicity: Research in mice suggests that silver exposure might lead to behavioral changes, including hypoactivity, indicating potential neurotoxic effects. [, ]

Q11: What analytical methods are used to quantify silver lactate?

A11: Several analytical techniques are employed to quantify silver lactate:

- RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): A stability-indicating method allowing for the separation and quantification of silver lactate from its degradation products. [, ]

- Gas Chromatography (GC): Used to analyze nitrate levels in biological fluids, providing insights into the metabolism of nitric oxide. This method involves converting nitrate to nitrobenzene and quantifying it using a nitrogen-phosphorus detector. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。